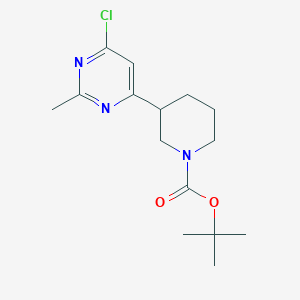amine CAS No. 1406786-33-1](/img/structure/B1401098.png)
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Übersicht
Beschreibung
(5-Bromopyridin-2-yl)methylamine is an organic compound with the chemical formula C11H15BrN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a tert-butylamine group attached to the 2-position via a methyl bridge. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methylamine typically involves the following steps:
Bromination of Pyridine: Pyridine is reacted with a brominating agent, such as bromine or N-bromosuccinimide, to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Formation of the Target Compound: 5-bromopyridine is then reacted with tert-butylamine in the presence of a base, such as sodium hydride or potassium carbonate, to form (5-Bromopyridin-2-yl)methylamine.
Industrial Production Methods
Industrial production methods for (5-Bromopyridin-2-yl)methylamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromopyridin-2-yl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with a base like potassium carbonate or sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
(5-Bromopyridin-2-yl)methylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Bromopyridin-2-yl)methylamine depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for nucleophilic substitution or coupling reactions to occur. The tert-butylamine group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
(5-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:
5-Bromopyridine: Lacks the tert-butylamine group and is less sterically hindered, making it more reactive in certain reactions.
2-Amino-5-bromopyridine: Contains an amino group instead of a tert-butylamine group, which can participate in different types of reactions.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group, which can be used for further functionalization.
The uniqueness of (5-Bromopyridin-2-yl)methylamine lies in its combination of a bromine atom and a tert-butylamine group, which provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVGDVGGWEWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)


![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)





![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)
